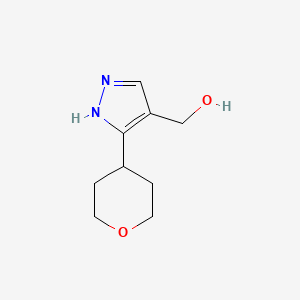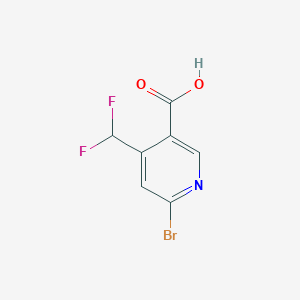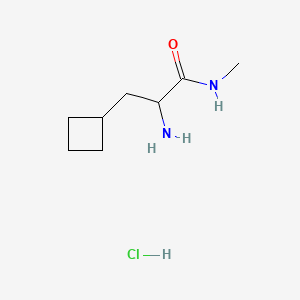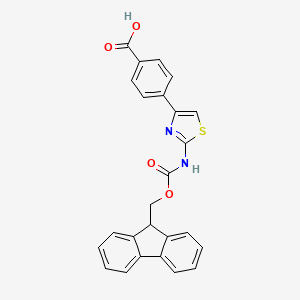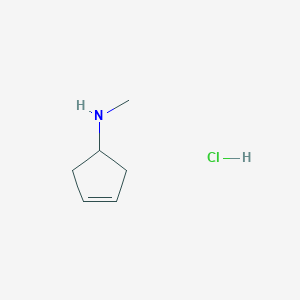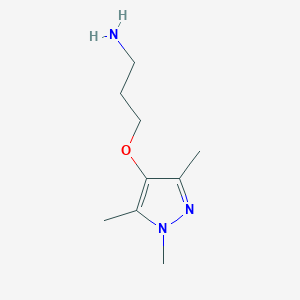
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . This compound features a pyrazole ring substituted with three methyl groups and an amine group attached via a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: This compound features a boronic acid group instead of the amine group.
N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but with an additional methyl group on the nitrogen atom.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine: Similar structure but lacks the oxygen atom in the propyl chain.
Uniqueness
3-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)propan-1-amine is unique due to the presence of the oxygen atom in the propyl chain, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its applications and properties.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-7-9(13-6-4-5-10)8(2)12(3)11-7/h4-6,10H2,1-3H3 |
InChI Key |
KCNVJYIAHNBXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


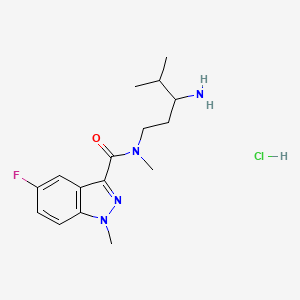

![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)


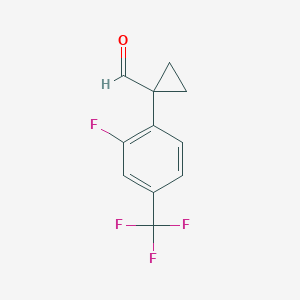
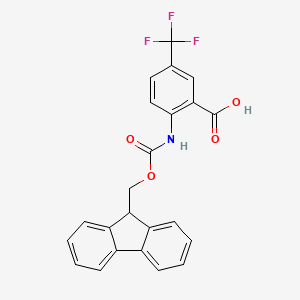
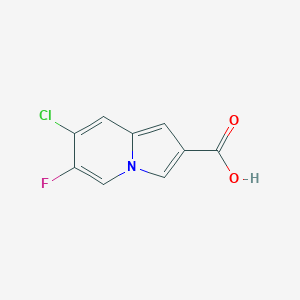
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
